molecular formula C8H16Cl2N2O B1419778 (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride CAS No. 1197238-82-6

(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride

Cat. No.: B1419778
CAS No.: 1197238-82-6
M. Wt: 227.13 g/mol
InChI Key: FWPZRLAXENJPHX-UHFFFAOYSA-N
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Description

(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride is a compound with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride typically involves the reaction of morpholine with propargyl bromide, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Morpholin-4-ylbut-2-yn-1-yl)amine hydrochloride
  • (4-Morpholin-4-ylbut-2-yn-1-yl)amine sulfate

Comparison: (4-Morpholin-4-ylbut-2-yn-1-yl)amine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of two chloride ions can also affect its interactions with other molecules and its overall chemical behavior.

Properties

IUPAC Name

4-morpholin-4-ylbut-2-yn-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c9-3-1-2-4-10-5-7-11-8-6-10;;/h3-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPZRLAXENJPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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